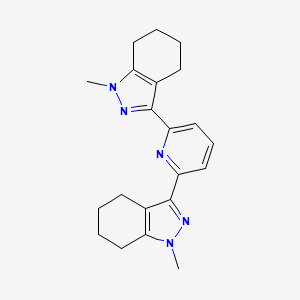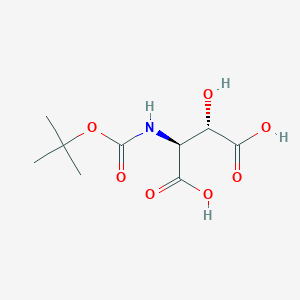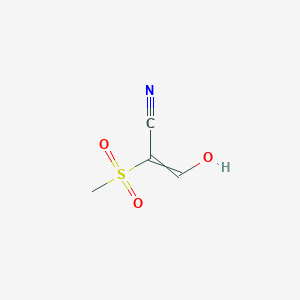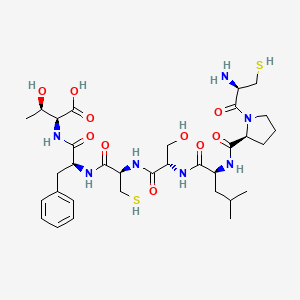![molecular formula C7H14O3S B14260688 Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- CAS No. 187844-77-5](/img/structure/B14260688.png)
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a propanoic acid backbone, a hydroxy group at the second carbon, and a tert-butylthio group at the third carbon. The (2S) configuration indicates that the hydroxy group is positioned in the S-configuration, which is crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid.
Reduction: Formation of 3-[(1,1-dimethylethyl)thio]-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the tert-butylthio group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid: An oxidized derivative.
3-[(1,1-Dimethylethyl)thio]-2-hydroxypropanol: A reduced derivative.
Thioglycolic acid derivatives: Compounds with similar thiol groups but different backbones.
Uniqueness
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is unique due to its specific (2S) configuration, which imparts distinct biological activity and chemical reactivity compared to its analogs. The presence of both hydroxy and tert-butylthio groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
187844-77-5 |
|---|---|
Molekularformel |
C7H14O3S |
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
(2S)-3-tert-butylsulfanyl-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
AWJJDPSKCVBTEO-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)(C)SC[C@H](C(=O)O)O |
Kanonische SMILES |
CC(C)(C)SCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)

![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)


![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)


